molecular formula C8H9ClN2 B11727872 7-Chloro-2,3-dihydro-1H-Indol-1-amine

7-Chloro-2,3-dihydro-1H-Indol-1-amine

Katalognummer: B11727872
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: JMGTWGFONSSFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2,3-dihydro-1H-Indol-1-amine: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the 7th position and an amine group at the 1st position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-Indol-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 7-chloro-2,3-dihydro-1H-indole with ammonia or an amine can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2,3-dihydro-1H-Indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-Indol-1-amine is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology: The compound is studied for its role in biological systems, particularly in the synthesis of biologically active molecules. Indole derivatives are known to interact with various biological targets, making them valuable in biochemical research .

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Wirkmechanismus

The mechanism of action of 7-Chloro-2,3-dihydro-1H-Indol-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the chloro substituent and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H9ClN2

Molekulargewicht

168.62 g/mol

IUPAC-Name

7-chloro-2,3-dihydroindol-1-amine

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-2-6-4-5-11(10)8(6)7/h1-3H,4-5,10H2

InChI-Schlüssel

JMGTWGFONSSFBW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.